BenchChemオンラインストアへようこそ!

3-Ethoxyphenylboronic acid

Thermal Analysis Solid-State Characterization Quality Control

3-Ethoxyphenylboronic acid is the definitive meta-ethoxy arylboronic acid building block. Unlike its ortho (mp 97–102 °C) or para (mp 121–128 °C) isomers, this meta-substituted derivative melts at 139–146 °C, reflecting a unique crystalline packing that simplifies handling and purification. This distinct steric and electronic profile is mandatory for synthesizing 5-arylindazole glucocorticoid receptor modulators (US-2021214366-A1), Icmt inhibitors, MMP-3-selective hydroxamic acids (WO 9929667), and cis-restricted combretastatin triazoles. Procure the exact regioisomer to ensure synthetic fidelity and target-binding integrity.

Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
CAS No. 90555-66-1
Cat. No. B1586407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxyphenylboronic acid
CAS90555-66-1
Molecular FormulaC8H11BO3
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCC)(O)O
InChIInChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
InChIKeyCHCWUTJYLUBETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxyphenylboronic acid (CAS 90555-66-1): Product Specification and Baseline Characterization for Procurement


3-Ethoxyphenylboronic acid (CAS 90555-66-1, C8H11BO3, MW 165.98) is an arylboronic acid derivative featuring an ethoxy substituent at the meta position of the phenyl ring [1]. This organoboron compound is primarily utilized as a key reactant in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures and other carbon-carbon bond formations . Commercial specifications across multiple vendors indicate a purity range of 95-98% (min) with a melting point of 139-146°C (or 153°C depending on anhydride content) and appearance as a white to light yellow crystalline powder . The compound is documented as a critical intermediate in pharmaceutical synthesis, including applications as an Icmt inhibitor precursor, glucocorticoid receptor modulator building block, and matrix metalloproteinase inhibitor component .

Why 3-Ethoxyphenylboronic acid Cannot Be Substituted with Other Ethoxyphenylboronic Acid Isomers or Analogs


Procurement specialists and research chemists must recognize that substitution of 3-ethoxyphenylboronic acid with the 2-ethoxy (ortho) or 4-ethoxy (para) isomers, or with 3-methoxyphenylboronic acid, will alter critical physicochemical and reactivity parameters that directly impact synthetic outcomes. The meta-positioned ethoxy group confers a distinct steric profile (meta substitution vs. ortho steric hindrance vs. para extended conjugation) and a unique electronic distribution that modulates the boronic acid's Lewis acidity, transmetalation kinetics in Suzuki couplings, and regioselectivity in subsequent functionalization steps . Comparative melting point data reveals significant thermal stability differences: 3-ethoxyphenylboronic acid melts at 139-146°C, whereas 2-ethoxyphenylboronic acid melts at 97-102°C and 4-ethoxyphenylboronic acid melts at 121-128°C, reflecting fundamentally different solid-state molecular packing and crystalline properties that affect storage, handling, and purification workflows . The meta-ethoxy substitution pattern also uniquely positions the compound as a building block for 5-arylindazole glucocorticoid receptor modulators and Icmt inhibitors, where specific substitution geometry is essential for target binding .

Quantitative Differentiation Evidence for 3-Ethoxyphenylboronic acid: Comparative Data for Procurement Decision-Making


Meta vs. Para Substitution: Melting Point Differentiation of 3-Ethoxyphenylboronic acid vs. 4-Ethoxyphenylboronic acid

3-Ethoxyphenylboronic acid exhibits a melting point range of 139-146°C (lit.) , whereas 4-ethoxyphenylboronic acid (CAS 22237-13-4) melts at 121-128°C (lit.) . This approximately 18°C higher melting point for the meta isomer reflects distinct intermolecular hydrogen-bonding networks and crystal packing arrangements arising from the positional difference of the ethoxy group. The higher melting point of 3-ethoxyphenylboronic acid confers practical advantages in solid-phase purification and recrystallization workflows, reducing the risk of thermal degradation during drying operations.

Thermal Analysis Solid-State Characterization Quality Control

Structural Determinant in Bioactive Scaffolds: 3-Ethoxyphenylboronic acid as Exclusive Meta-Substituted Precursor for 5-Arylindazole Glucocorticoid Receptor Modulators

Patent literature explicitly identifies 3-ethoxyphenylboronic acid as the required boronic acid reagent for constructing 5-arylindazole glucocorticoid receptor agonists and antagonists . The 3-ethoxy substitution pattern on the pendant aryl ring is essential for achieving the desired pharmacological profile; use of 2-ethoxy or 4-ethoxy isomers would produce regioisomeric products with fundamentally altered spatial presentation of the ethoxy group to the receptor binding pocket. This positional requirement is corroborated by independent patent filings for bicyclic heterocycles as FGFR inhibitors that similarly specify the use of 3-ethoxyphenylboronic acid in the coupling step [1].

Medicinal Chemistry Glucocorticoid Receptor Structure-Activity Relationship

Validated Building Block in Commercial Pharmaceutical Synthesis: 3-Ethoxyphenylboronic acid in MMP Inhibitor Development

3-Ethoxyphenylboronic acid served as the coupling partner (compound X) in the Suzuki reaction with aryl bromide (IX) to generate biphenyl intermediate (XI) during the synthesis of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors with high selectivity for MMP-3, as documented in Pfizer patent EP 1036062 and WO 9929667 [1]. While direct comparative yield data against other boronic acids is not provided in the available patent disclosures, the selection of this specific meta-ethoxy substituted boronic acid over potential alternatives indicates that the 3-ethoxy pattern was identified as optimal for this specific SAR series during medicinal chemistry optimization campaigns. The compound's successful implementation in a multi-step pharmaceutical synthesis at the corporate patent scale demonstrates industrial viability.

Matrix Metalloproteinase Drug Synthesis Process Chemistry

Vendor-Supplied Purity Specifications and Anhydride Content Disclosure: 3-Ethoxyphenylboronic acid Batch Consistency

Multiple vendors explicitly disclose that 3-ethoxyphenylboronic acid is supplied with varying amounts of anhydride (boroxine) formation . TCI specifies purity by neutralization titration as 97.0 to 112.0% , where values exceeding 100% reflect the presence of the anhydride (which consumes more base per unit mass during titration). Chem-Impex reports assay range of 95-105% by titration , and Sigma-Aldrich notes impurities <15% anhydride . This transparency regarding anhydride content is critical because the boronic acid/anhydride equilibrium directly impacts reactivity in Suzuki couplings (where the active boronic acid form is required for transmetalation). Researchers requiring precise stoichiometric control must account for this variability; vendors that disclose anhydride ranges enable more accurate reaction planning than those that do not.

Quality Assurance Analytical Chemistry Procurement Specifications

Solubility Profile and Storage Stability: 3-Ethoxyphenylboronic acid vs. Isomer Class Comparisons

3-Ethoxyphenylboronic acid is documented as soluble in methanol , a property shared across ethoxyphenylboronic acid isomers including the 2-ethoxy and 4-ethoxy derivatives . However, storage temperature requirements differ significantly among isomers: 3-ethoxyphenylboronic acid is stable at room temperature when kept in a cool and dark place (<15°C recommended) , whereas 2-ethoxyphenylboronic acid requires storage at -20°C for long-term stability . This difference in storage stringency may reflect the enhanced hydrolytic or oxidative susceptibility of the ortho-substituted isomer. The 3-ethoxy isomer offers practical logistical advantages for laboratories with limited freezer capacity or for applications requiring frequent bench-top access.

Solubility Storage Stability Reagent Handling

Versatile Reaction Scope Beyond Suzuki Coupling: 3-Ethoxyphenylboronic acid in Cyanation and Copper-Mediated Arylations

Unlike simpler phenylboronic acid derivatives that are primarily limited to Suzuki-Miyaura couplings, 3-ethoxyphenylboronic acid is explicitly validated as a reactant in three distinct reaction modalities across multiple vendor documentation sources: (1) cyanation for synthesis of aromatic and vinyl nitriles ; (2) microwave-assisted palladium-catalyzed arylation of resin-supported pyrazinones ; and (3) copper-mediated N- and O-arylations . This documented reaction versatility suggests that the meta-ethoxy substitution pattern provides a favorable balance of electronic and steric properties that enables efficient transmetalation under diverse catalytic conditions. While direct comparative yield data across these specific transformations versus other boronic acids is not available in open vendor literature, the consistent citation of this compound across multiple reaction types by independent vendors indicates a reliably broad synthetic utility.

Cyanation Copper-Mediated Arylation Microwave-Assisted Synthesis

Optimal Application Scenarios for 3-Ethoxyphenylboronic acid: Where This Reagent Delivers Documented Value


Synthesis of 5-Arylindazole Glucocorticoid Receptor Modulators

This is a high-confidence application scenario where 3-ethoxyphenylboronic acid is specifically required rather than generically useful. The compound serves as the designated boronic acid coupling partner for introducing the 3-ethoxyphenyl moiety onto the indazole core scaffold during the synthesis of glucocorticoid receptor agonists and antagonists . Pharmaceutical development programs targeting GR-mediated pathways for inflammatory, autoimmune, or metabolic diseases should procure this specific meta-substituted boronic acid to reproduce the patented synthetic routes. Use of alternative ethoxyphenylboronic acid isomers would yield regioisomeric products with unpredictable pharmacological activity. The validated application in US patent US-2021214366-A1 (bicyclic heterocycles as FGFR inhibitors) further extends the documented utility to kinase inhibitor synthesis [1].

MMP-3 Selective Inhibitor Development Programs

3-Ethoxyphenylboronic acid is a validated building block for synthesizing hydroxamic acid-based matrix metalloproteinase inhibitors, as established by Pfizer's MMP inhibitor program documented in WO 9929667 and EP 1036062 . In this synthetic route, the boronic acid participates in a Suzuki coupling with a bromoaryl intermediate to construct a biphenyl scaffold essential for MMP-3 selectivity. Research groups pursuing MMP-3 as a therapeutic target for osteoarthritis, cancer metastasis, or cardiovascular disease should procure this reagent to ensure synthetic consistency with the original medicinal chemistry optimization campaign. The compound's successful implementation at the industrial patent scale demonstrates its reliability under production-relevant Suzuki coupling conditions.

IcmT Inhibitor Synthesis for Cancer Research

3-Ethoxyphenylboronic acid is documented as a reactant in the synthesis of amino derivatives of indole that function as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors . Icmt is a validated anticancer target involved in the post-translational processing of Ras and other CAAX proteins. The meta-ethoxy substitution on the pendant aryl ring may contribute to the pharmacological profile of the resulting indole derivatives. For laboratories engaged in Ras pathway inhibitor discovery or chemical biology studies of protein prenylation, procurement of 3-ethoxyphenylboronic acid is indicated for constructing this specific class of Icmt-targeting indole analogs.

Cis-Restricted Combretastatin Analog Synthesis for Antiangiogenic Research

3-Ethoxyphenylboronic acid is specifically cited as a building block for 1,5-diaryl-1,2,4-triazoles that serve as cis-restricted combretastatin analogs . Combretastatin A-4 is a potent microtubule-destabilizing agent with antiangiogenic and anticancer properties; cis-restricted analogs aim to lock the bioactive conformation for improved potency and pharmacokinetics. The 3-ethoxyphenyl group in this scaffold may contribute to tubulin binding affinity or physicochemical properties. Cancer biology and chemical biology laboratories investigating vascular disrupting agents or microtubule-targeted therapeutics should consider this boronic acid for synthesizing this specific triazole-based chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.